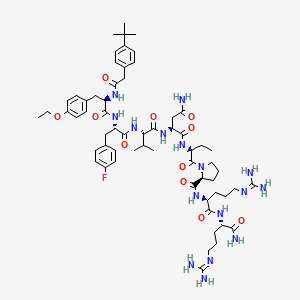
Vasopressin V2 receptor antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasopressin V2 receptor antagonist 2 is a pharmacological compound used to block the action of vasopressin at the V2 receptorsThis compound is primarily used in the treatment of conditions such as hyponatremia, heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vasopressin V2 receptor antagonist 2 involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of benzodiazepine derivatives. For example, lixivaptan, a selective nonpeptide V2 antagonist, is synthesized through a series of reactions involving the formation of a benzodiazepine core structure . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Vasopressin V2 receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Applications De Recherche Scientifique
Vasopressin V2 receptor antagonist 2 has a wide range of scientific research applications:
Mécanisme D'action
Vasopressin V2 receptor antagonist 2 exerts its effects by selectively binding to the V2 receptors in the renal collecting ducts. This binding prevents vasopressin from activating the receptors, thereby inhibiting the insertion of aquaporin channels into the apical membrane. As a result, water reabsorption is reduced, leading to increased water excretion and normalization of sodium levels . The molecular targets involved include the V2 receptors and the associated signaling pathways that regulate water balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Vasopressin V2 receptor antagonist 2, including:
- Tolvaptan
- Conivaptan
- Lixivaptan
- Mozavaptan
- Satavaptan
- Relcovaptan
Uniqueness
This compound is unique in its high selectivity for the V2 receptors, which makes it particularly effective in treating conditions related to water retention and hyponatremia. Its ability to selectively block V2 receptors without affecting other vasopressin receptors (such as V1A and V1B) reduces the risk of side effects and enhances its therapeutic efficacy .
Propriétés
Formule moléculaire |
C62H91FN16O11 |
|---|---|
Poids moléculaire |
1255.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(4-tert-butylphenyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C62H91FN16O11/c1-8-42(59(89)79-30-12-15-48(79)57(87)75-44(14-11-29-71-61(68)69)53(83)74-43(52(65)82)13-10-28-70-60(66)67)73-55(85)47(34-49(64)80)77-58(88)51(35(3)4)78-56(86)46(32-36-18-24-40(63)25-19-36)76-54(84)45(31-37-20-26-41(27-21-37)90-9-2)72-50(81)33-38-16-22-39(23-17-38)62(5,6)7/h16-27,35,42-48,51H,8-15,28-34H2,1-7H3,(H2,64,80)(H2,65,82)(H,72,81)(H,73,85)(H,74,83)(H,75,87)(H,76,84)(H,77,88)(H,78,86)(H4,66,67,70)(H4,68,69,71)/t42-,43-,44-,45+,46-,47-,48-,51-/m0/s1 |
Clé InChI |
SNHJAZWMZSZXFM-XJKSQIOZSA-N |
SMILES isomérique |
CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |
SMILES canonique |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


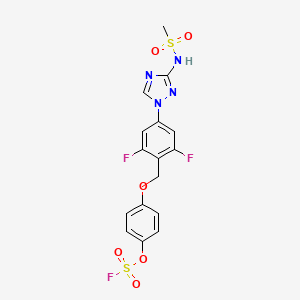
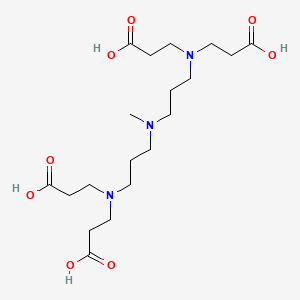
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
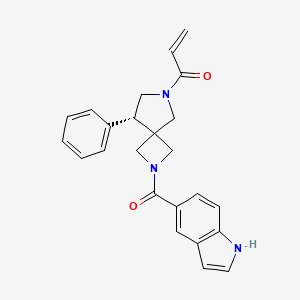
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
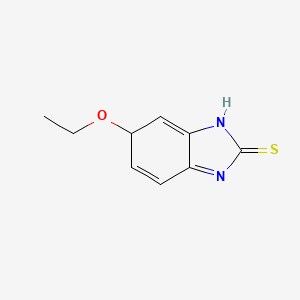
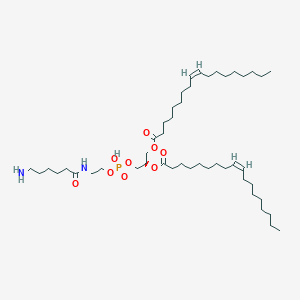
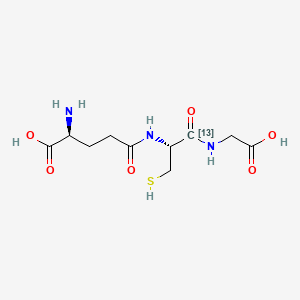
![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
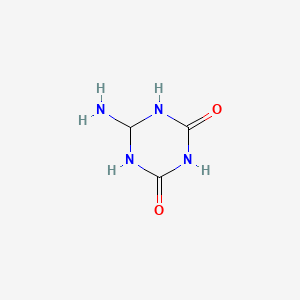
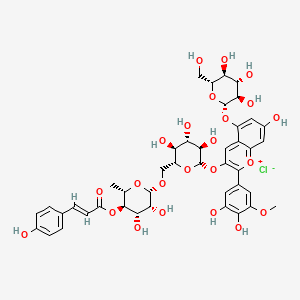
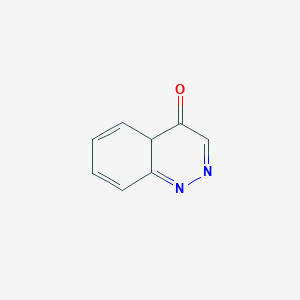
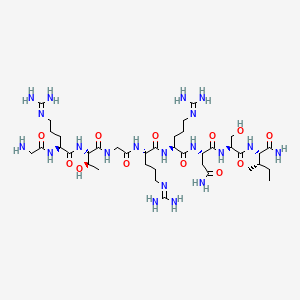
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
